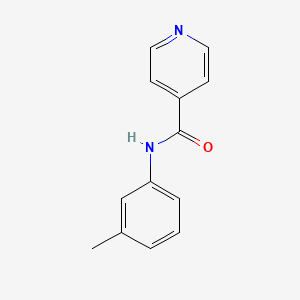

N-(3-methylphenyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLQCLKNQSQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966461 | |

| Record name | N-(3-Methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5210-40-2 | |

| Record name | N-(3-Methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 3-methylbenzoic acid with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(3-methylphenyl)pyridine-4-carboxylic acid.

Reduction: Reduction of the carboxamide group can yield N-(3-methylphenyl)pyridine-4-methanamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: N-(3-methylphenyl)pyridine-4-carboxylic acid.

Reduction: N-(3-methylphenyl)pyridine-4-methanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Building Block : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various modifications that can lead to derivatives with enhanced properties.

- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, which are crucial in catalysis and materials science.

Biology

- Biological Activity : N-(3-methylphenyl)pyridine-4-carboxamide has been investigated for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes.

- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. For instance, certain modifications have resulted in compounds with submicromolar potency against bacterial targets critical for survival.

Medicine

- Drug Development : The compound is being explored as a potential drug candidate for treating various diseases due to its unique structural features that confer biological activity. Its derivatives have shown promise in preclinical studies for anticancer applications.

- Mechanism of Action : The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This can result in inhibition of cellular pathways essential for disease progression.

Case Study 1: Antibacterial Efficacy

A notable study evaluated a series of pyridine derivatives, including this compound, through high-throughput screening against various bacterial strains. Results indicated that specific structural modifications led to enhanced antibacterial efficacy while maintaining low cytotoxicity towards human cells.

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Sfp-PPTase | 0.5 | Submicromolar potency |

| Compound B | MRSA | 2.5 | Effective against resistant strains |

| Compound C | E. coli | 1.0 | Implicated efflux mechanisms |

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound derivatives in xenograft models. Results demonstrated that certain derivatives effectively inhibited tumor growth, showcasing promising in vivo efficacy along with favorable pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly alter physicochemical and biological properties. Key analogs include:

Key Findings :

Positional Isomerism in the Pyridine Ring

The position of the carboxamide group on the pyridine ring affects molecular interactions:

Key Findings :

Derivatives with Additional Heterocyclic Moieties

Incorporation of secondary rings (e.g., thiazolidinone) modifies pharmacological profiles:

Key Findings :

- Thiazolidinone derivatives exhibit potent anti-inflammatory activity, with nitro and chloro substituents enhancing COX-2 selectivity .

Biological Activity

N-(3-methylphenyl)pyridine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The primary biological activity of this compound is attributed to its inhibition of tyrosine-protein kinases . These enzymes play critical roles in cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. By binding to the active site of these kinases, the compound effectively blocks their activity, which can lead to reduced cell division and increased apoptosis in cancer cells.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- PC-3 (prostate cancer)

The compound shows moderate cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against a range of bacterial and fungal strains. It has shown promising results in inhibiting the growth of:

- Escherichia coli

- Candida albicans

These findings suggest potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects

This compound may possess anti-inflammatory properties, which are currently under investigation. Its ability to modulate inflammatory mediators could make it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the critical structural features of N-(3-methylphenyl)pyridine-4-carboxamide, and how do they influence its physicochemical properties?

The compound comprises a pyridine-4-carboxamide core linked to a 3-methylphenyl group via an amide bond. The methyl substituent increases lipophilicity compared to halogenated analogs (e.g., chloro or bromo derivatives), potentially enhancing membrane permeability but reducing polar interactions with biological targets. This structural distinction impacts solubility, bioavailability, and partitioning behavior in biological systems .

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 3-methylaniline under peptide coupling conditions (e.g., using HATU or EDC as activators). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Sonication-assisted methods, validated for analogous carboxamides, can improve reaction efficiency and yield .

Q. Which analytical techniques are essential for characterizing this compound?

- X-ray crystallography (using SHELXL for refinement) confirms molecular geometry and intermolecular interactions .

- NMR spectroscopy (¹H/¹³C) verifies proton environments and carbon frameworks.

- HPLC (≥98% purity) and mass spectrometry (ESI-TOF) validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its halogenated analogs?

Contradictions often arise from divergent substituent effects. For example:

- Methyl groups enhance lipophilicity, favoring passive diffusion but reducing electronic interactions with polar binding pockets.

- Halogens (e.g., Cl, Br) introduce electronegativity, improving target affinity but potentially increasing metabolic instability. Systematic structure-activity relationship (SAR) studies, combined with molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA), can elucidate these trade-offs .

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

- 3D-QSAR (e.g., using VLife MDS) correlates steric/electrostatic fields with anti-inflammatory or enzyme-inhibitory activity .

- Molecular dynamics simulations (GROMACS) assess stability in biological membranes or protein binding pockets.

- Pharmacophore modeling identifies critical interaction motifs for target-specific optimization (e.g., kinase or protease inhibition) .

Q. How does the substitution pattern on the phenyl ring affect the compound’s enzyme inhibition potential?

Substituent effects are context-dependent:

- Methyl groups may improve metabolic stability but reduce affinity for charged active sites (e.g., in kinases).

- Halogens enhance target engagement via halogen bonding but may increase off-target reactivity. Comparative assays (e.g., IC₅₀ determination against COX-2 or CYP450 isoforms) paired with X-ray co-crystallography can validate these hypotheses .

Methodological Guidance

Q. What strategies optimize crystallization of this compound for XRD studies?

- Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals.

- Refine data with SHELXL, leveraging its robust handling of disorder and twinning common in aromatic carboxamides .

Q. How should researchers design analogs to improve the therapeutic index of this compound?

- Introduce bioisosteres (e.g., trifluoromethyl for methyl) to balance lipophilicity and metabolic stability.

- Conduct prodrug derivatization (e.g., esterification of the amide) to enhance bioavailability.

- Validate modifications via in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.